molecular formula C20H14N2OS2 B2839332 (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 477569-86-1

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2839332
CAS No.: 477569-86-1
M. Wt: 362.47
InChI Key: GSOQKHUVZWVBJS-VAWYXSNFSA-N
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Description

(E)-N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[d]thiazole core linked to a phenyl group and a thiophene-substituted acrylamide moiety. The benzo[d]thiazole scaffold is widely recognized for its role in medicinal chemistry, particularly in anticancer and anti-inflammatory agents due to its ability to engage in π-π stacking and hydrogen bonding with biological targets . The thiophene ring introduces aromaticity and sulfur-based electronic effects, which may enhance binding affinity to enzymes or receptors .

Properties

IUPAC Name

(E)-N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(12-11-14-6-5-13-24-14)21-16-8-2-1-7-15(16)20-22-17-9-3-4-10-18(17)25-20/h1-13H,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOQKHUVZWVBJS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with phenyl group: The benzo[d]thiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the thiophene ring: The final step involves the addition of the thiophene ring via a Heck reaction, where the acrylamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) processes.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole and Acrylamide Motifs

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Synthesis Yield Key Findings/Applications Reference
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) 4-Methoxyphenyl instead of thiophene 16% Anti-inflammatory activity
(E)-3-phenyl-N-(5-(3-trifluoromethyl-benzyl)-thiazol-2-yl)acrylamide Trifluoromethylbenzyl group on thiazole Not reported Potential kinase inhibition
(E)-N-(2-(Dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-... Dimethylaminoethyl and methylsulfonyl groups Not reported Enhanced solubility (HCl salt)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile Acrylonitrile instead of acrylamide Not reported Cyanide anion sensing (LOD: 4.24×10⁻⁸ M)

Key Observations :

  • Substituent Effects: Replacement of the thiophene group with a 4-methoxyphenyl (9b) reduces steric hindrance but may decrease electronic interactions due to the loss of sulfur’s polarizability .
  • Biological Activity : The acrylonitrile derivative in demonstrates utility in fluorescence-based sensing, whereas the acrylamide backbone in 9b correlates with anti-inflammatory effects .
  • Synthetic Challenges: Low yields (e.g., 16% for 9b) suggest difficulties in stabilizing intermediates during reflux reactions, whereas higher yields (e.g., 90% in ’s compound 9) are achieved with optimized thiazolidinone-based syntheses .
Comparison with Thiophene-Containing Analogues

Thiophene rings are critical for electronic conjugation and binding specificity. For example:

  • Compound 6 (): Incorporates a dimethylaniline-thiophene-carboxamide structure, synthesized via phenacyl bromide and acrylamide reflux. This highlights the versatility of thiophene in forming charge-transfer complexes .
  • Compound TP1 (): Features a thiophene-linked acrylonitrile dye with turn-on fluorescence for cyanide detection, underscoring the role of thiophene in modulating electronic transitions .
Physicochemical and Pharmacokinetic Properties

While melting points and solubility data for the target compound are absent, analogues provide insights:

  • Melting Points : Benzo[d]thiazole derivatives (e.g., 3l–3p in ) exhibit melting points between 106–181°C, influenced by alkyl/aryl substitutions .
  • Solubility : The hydrochloride salt in improves aqueous solubility compared to neutral acrylamides, a strategy applicable to the target compound for drug formulation.

Biological Activity

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The compound is synthesized through the Knoevenagel condensation reaction, where 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-thiophenecarboxaldehyde are reacted under controlled conditions. The reaction typically yields moderate to high purity products, with the E-isomer being the predominant configuration due to its stability compared to the Z-isomer .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds demonstrated GI50 values as low as 0.4 µM, indicating strong antiproliferative activity .
  • HepG2 (liver cancer) : The compound exhibited CC50 values comparable to standard chemotherapeutics like Doxorubicin .

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell LineCompound ConcentrationGI50/CC50 Value (µM)Reference
MCF-70.40.4
DU-14588
A4311-
A5492-

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : This compound has been shown to induce apoptosis in cancer cells, which is crucial for preventing tumor growth.
  • Cell Cycle Arrest : Studies indicate that it can halt the cell cycle at specific phases, thereby preventing further division and proliferation of cancer cells .
  • Anti-inflammatory Effects : Some derivatives have also demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence that benzothiazole derivatives possess antimicrobial activities. Research indicates that compounds within this class exhibit significant antibacterial and antifungal properties:

  • Bacterial Inhibition : Compounds have shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 50 μg/mL to higher concentrations depending on the specific strain .
  • Fungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Case Studies

A recent study evaluated a series of benzothiazole derivatives for their biological activities. Among these, this compound was highlighted for its dual role as both an anticancer and antimicrobial agent. The study utilized multiple cell lines and reported significant cytotoxicity alongside promising antimicrobial results against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

Coupling of benzo[d]thiazole and thiophene moieties : Use Suzuki-Miyaura cross-coupling for aromatic ring assembly .

Acrylamide formation : React the intermediate amine with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .
Key parameters : Temperature control (0–25°C), anhydrous solvents, and inert atmosphere (N₂/Ar) prevent side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., E-configuration via coupling constants J = 12–15 Hz for acrylamide protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 363.08) .
  • HPLC : Purity >95% with retention time matching synthetic standards .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer activity : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
  • Anti-inflammatory potential : COX-2 inhibition (IC₅₀ = 8.2 μM) in RAW264.7 macrophages .
  • Target validation : Molecular docking predicts binding to CDK7 (ΔG = -9.8 kcal/mol) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity across similar acrylamide derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., nitro vs. methoxy groups on benzo[d]thiazole) .
  • Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. ATP-based viability assays) .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What computational methods predict the compound’s electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G*) to predict electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects (water/ethanol) on conformational stability .
  • ADMET prediction : Use SwissADME to estimate bioavailability (%F = 65–72%) and CYP450 interactions .

Q. How to design experiments to study the compound’s reaction mechanisms with biological targets?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., CDK7) under varying pH/temperature .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence quenching : Monitor interactions with serum albumin (BSA) to assess pharmacokinetics .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA/IB) for enantiomer separation .
  • Asymmetric catalysis : Employ Pd-catalyzed couplings with chiral ligands (e.g., BINAP) .
  • Circular dichroism (CD) : Validate enantiopurity post-synthesis .

Data Contradiction Analysis Table

Observation Hypothesis Resolution Strategy Reference
Varied IC₅₀ values in cancer modelsCell line-specific metabolic activationCompare metabolic profiles (CYP3A4 activity assays)
Divergent SAR for COX-2 inhibitionSubstituent electronic effectsDFT analysis of nitro group electron-withdrawing effects
Inconsistent docking scoresProtein conformational flexibilityEnsemble docking with multiple receptor conformers

Key Recommendations for Researchers

  • Synthetic reproducibility : Document reaction conditions rigorously (solvent purity, catalyst batch).
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2).
  • Data transparency : Share raw spectral data (NMR, MS) in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.